molecular formula C12H12F3N5O2 B2476979 rac-(5R,7S)-5-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylicacid,cis CAS No. 2126143-88-0

rac-(5R,7S)-5-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylicacid,cis

Cat. No.: B2476979
CAS No.: 2126143-88-0
M. Wt: 315.256
InChI Key: VOWITQCKVONKSW-IONNQARKSA-N
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Description

The compound “rac-(5R,7S)-5-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylicacid,cis” is a synthetic organic molecule that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(5R,7S)-5-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylicacid,cis” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds.

    Construction of the pyrazolo[1,5-a]pyrimidine core: This step often involves cyclization reactions using suitable reagents and catalysts.

    Introduction of substituents: Functional groups such as the trifluoromethyl and carboxylic acid groups are introduced through specific reactions like halogenation, oxidation, or esterification.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace substituents on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules with potential biological activities.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, or cellular pathways.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery for treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of agrochemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of “rac-(5R,7S)-5-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylicacid,cis” involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Trifluoromethyl-substituted pyrazoles: Compounds with similar substituents may exhibit comparable chemical reactivity and biological properties.

Properties

IUPAC Name

(5S,7R)-5-(1-methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O2/c1-19-5-6(4-16-19)7-2-9(12(13,14)15)20-10(17-7)3-8(18-20)11(21)22/h3-5,7,9,17H,2H2,1H3,(H,21,22)/t7-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWITQCKVONKSW-IONNQARKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(N3C(=CC(=N3)C(=O)O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2C[C@@H](N3C(=CC(=N3)C(=O)O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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